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Compound of Interest

Compound Name: (Rac)-NNC 55-0396

Cat. No.: B8082289

(Rac)-NNC 55-0396 is a selective T-type calcium channel blocker that has demonstrated
significant therapeutic potential across a range of preclinical models, including for tremor,
cancer, and atherosclerosis. This guide provides a comparative analysis of its efficacy against
other notable T-type calcium channel inhibitors, supported by experimental data and detailed
protocols to aid researchers in their investigations.

Comparative Efficacy of T-Type Calcium Channel
Blockers

(Rac)-NNC 55-0396 has been primarily evaluated for its ability to selectively inhibit T-type
calcium channels, particularly the CaV3.1 subtype. Its efficacy has been compared to the first-
generation T-type calcium channel blocker, mibefradil, as well as other compounds like
ethosuximide and the clinical-stage molecule Z2944.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The
following table summarizes the reported IC50 values for NNC 55-0396 and its alternatives
against T-type calcium channels.
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Compound Target Cell Line IC50 Citation(s)
(Rac)-NNC 55-
Cav3.l HEK293 6.8 uM [1]
0396
Mibefradil T-type channels Rat atrial cells 0.1 uM [2]
] ) ~1 uM (in 10 mM
Mibefradil CaVv3.1, Cav3.2 HEK293 [3]
Baz+)
) ) Rat ventricular
Mibefradil L-type channels ~3 uM 2]
cells
o Thalamic Relatively weak
Ethosuximide T-type channels [4]
neurons blocker
Human T-type
7944 - 50-160 nM [5]

channels

Note: IC50 values can vary depending on experimental conditions, such as the charge carrier

used (e.g., Ba?* vs. Ca?*) and the holding potential of the cells.

Preclinical Efficacy in Disease Models

The therapeutic potential of these compounds has been explored in various animal models.
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Ke
Indication Model Compound Dosage . y- Citation(s)
Findings
) Harmaline-
Essential ) (Rac)-NNC Suppressed
induced 12.5 mg/kg [6]
Tremor ) 55-0396 tremor by half
tremor (mice)
GABAa1-null (Rac)-NNC Suppressed
) 20 mg/kg [7]
mice 55-0396 tremor
Harmaline- Did not
induced Mibefradil 12.5 mg/kg significantly [6]
tremor (mice) affect tremor
us7MG Slowed tumor
Cancer .
) ] glioblastoma (Rac)-NNC growth by
(Angiogenesi 20 mg/kg o [1]
| xenograft 55-0396 inhibiting
S
(mice) angiogenesis
Induced
concentration
SNU-1
Cancer ) (Rac)-NNC 4.17 uM -dependent
) gastric o [8]
(Apoptosis) 55-0396 (IC50) cytotoxicity
cancer cells
and
apoptosis
Diminished
Ldlr-/- mice
) atheroscleroti
Atheroscleros  on high- (Rac)-NNC ]
) - c lesion area 9]
is cholesterol 55-0396 o
) and lipid
diet "
deposition
Dose-
Inflammator dependentl
) ] Y 1-10 mg/kg P Y
Pain and visceral 2944 ) reversed [5][10]
. (ip.) .
pain (rodents) mechanical
allodynia
Epilepsy Amygdala 7944 - Demonstrate [7]
kindling d a disease-
model (rats)
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modifying
effect
Genetic o
Effective in
absence o )
] Ethosuximide - controlling [7]
epilepsy )
seizures
models

Signaling Pathways and Mechanisms of Action

(Rac)-NNC 55-0396 and other T-type calcium channel blockers exert their effects through the
modulation of several key signaling pathways.

Inhibition of Hypoxia-Inducible Factor-1a (HIF-1a)

In the context of cancer, NNC 55-0396 has been shown to suppress tumor growth by inhibiting
angiogenesis. This is achieved through the destabilization of HIF-1a, a key transcription factor
in the cellular response to hypoxia. NNC 55-0396 inhibits HIF-1a expression through both
proteasomal degradation and inhibition of protein synthesis.[1][11]
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NNC 55-0396 inhibits angiogenesis via HIF-1a suppression.

Induction of Apoptosis

T-type calcium channel blockade has been linked to the induction of apoptosis in cancer cells.
This can occur through various mechanisms, including the activation of endoplasmic reticulum
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(ER) stress and the modulation of the Akt/mTOR signaling pathway.[12][13] Inhibition of T-type
channels can lead to reduced phosphorylation of Akt, which in turn affects downstream anti-
apoptotic proteins like Bad, ultimately leading to caspase activation and cell death.[13] In colon
cancer cells, T-type channel inhibition has been shown to induce p53-dependent apoptosis
through the activation of p38-MAPK.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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